molecular formula C8H7ClFNO3 B14042960 5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde

5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde

Cat. No.: B14042960
M. Wt: 219.60 g/mol
InChI Key: WXNRQHWYOKODSG-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde is a heterocyclic compound that belongs to the class of picolinaldehydes. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination and fluorination of a suitable picolinaldehyde derivative, followed by methoxylation. The reaction conditions often require the use of strong bases, halogenating agents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid, while reduction yields 5-Chloro-6-fluoro-3,4-dimethoxypicolinalcohol.

Scientific Research Applications

5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Uniqueness

Compared to similar compounds, 5-Chloro-6-fluoro-3,4-dimethoxypicolinaldehyde is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7ClFNO3

Molecular Weight

219.60 g/mol

IUPAC Name

5-chloro-6-fluoro-3,4-dimethoxypyridine-2-carbaldehyde

InChI

InChI=1S/C8H7ClFNO3/c1-13-6-4(3-12)11-8(10)5(9)7(6)14-2/h3H,1-2H3

InChI Key

WXNRQHWYOKODSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C(=C1OC)Cl)F)C=O

Origin of Product

United States

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